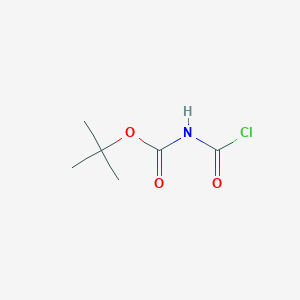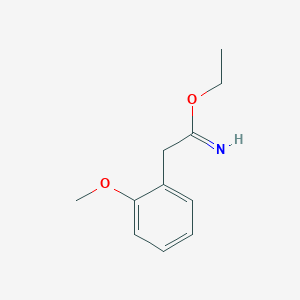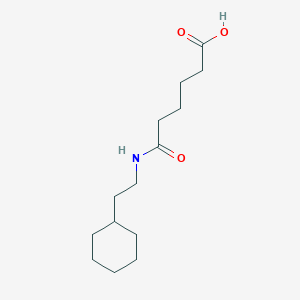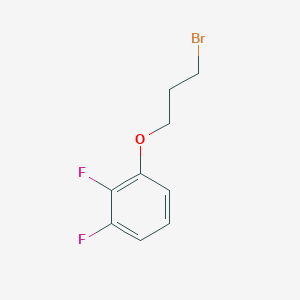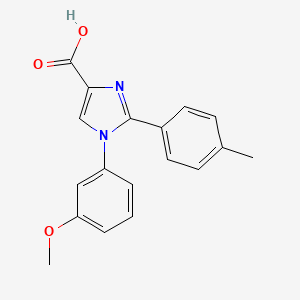
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid
概要
説明
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups
準備方法
The synthesis of 1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these reactions include imidazole, methoxybenzene, and methylbenzene, along with catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
化学反応の分析
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can replace one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-2-phenyl-1H-imidazole-4-carboxylic acid: Lacks the methyl group on the phenyl ring, which may affect its binding properties and reactivity.
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-imidazole-4-carboxylic acid: The position of the methoxy group is different, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-2-(4-methylphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-12-6-8-13(9-7-12)17-19-16(18(21)22)11-20(17)14-4-3-5-15(10-14)23-2/h3-11H,1-2H3,(H,21,22) |
InChIキー |
PIOJDHCPKCBKEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CN2C3=CC(=CC=C3)OC)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

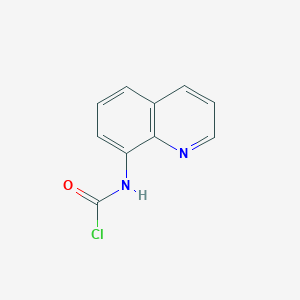
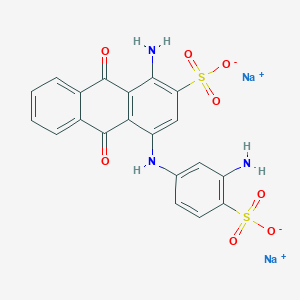
![Methyl 4-[(chloromethoxy)methyl]benzoate](/img/structure/B8474556.png)
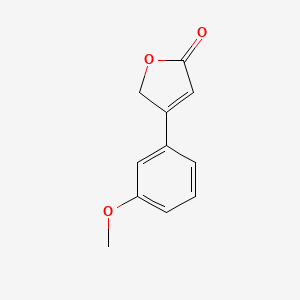
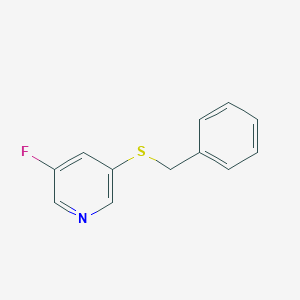
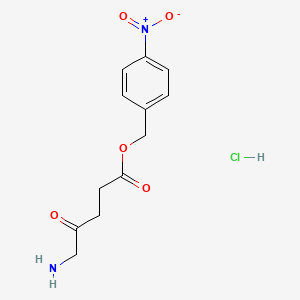
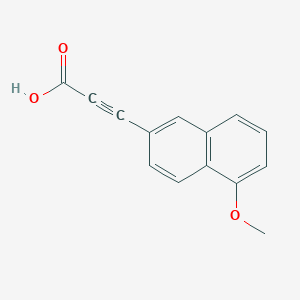
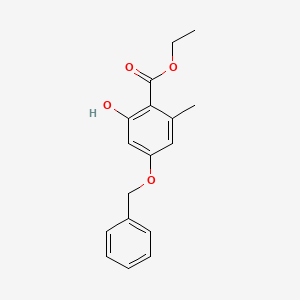
![4-[(1-Cyclopentyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8474600.png)
